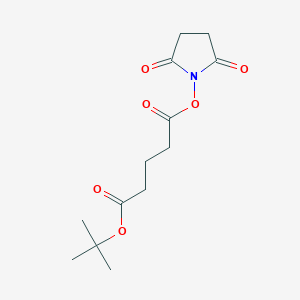

tert-Butyl (2,5-dioxopyrrolidin-1-yl) glutarate

Description

Properties

IUPAC Name |

1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO6/c1-13(2,3)19-11(17)5-4-6-12(18)20-14-9(15)7-8-10(14)16/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTMSSKYCONMHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901170405 | |

| Record name | 1-(1,1-Dimethylethyl) 5-(2,5-dioxo-1-pyrrolidinyl) pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901170405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255382-26-4 | |

| Record name | 1-(1,1-Dimethylethyl) 5-(2,5-dioxo-1-pyrrolidinyl) pentanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=255382-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) 5-(2,5-dioxo-1-pyrrolidinyl) pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901170405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Example Synthesis

A similar compound, 5-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) (S)-2-(((phenylmethoxy)carbonyl)amino)glutarate , is synthesized by reacting glutamic acid derivatives with N-succinimidyl esters. The tert-butyl group protects the gamma carboxyl of glutamic acid, while the phenylmethoxy carbonyl group protects the alpha amino group.

Here is a summary of the chemical data for a related compound:

| Property | Value |

|---|---|

| CAS No. | 4666-16-4 |

| Molecular Formula | C21H26N2O8 |

| Molecular Weight | 434.43 g/mole |

| IUPAC Name | 5-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate |

| Standard InChI | InChI=1S/C21H26N2O8/c1-21(2,3)30-18(26)12-9-15(19(27)31-23-16(24)10-11-17(23)25)22-20(28)29-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,28)/t15-/m0/s1 |

| Standard InChIKey | FWRRURPRGINXSY-HNNXBMFYSA-N |

Applications and Hazard Information

- Applications : These compounds are primarily used in peptide synthesis and other biochemical applications.

- Hazard Information : Handling requires proper safety precautions due to potential chemical hazards.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (2,5-dioxopyrrolidin-1-yl) glutarate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Substitution reactions often involve the replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions typically require specific conditions, such as controlled temperatures and inert atmospheres, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Tert-Butyl (2,5-dioxopyrrolidin-1-yl) glutarate is used in various scientific research applications, including:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein modification.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2,5-dioxopyrrolidin-1-yl) glutarate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

To contextualize its utility, tert-butyl (2,5-dioxopyrrolidin-1-yl) glutarate is compared below with analogous compounds in terms of reactivity, stability, and applications.

Table 1: Comparative Properties of Activated Glutarate Esters

| Compound | Molecular Weight (g/mol) | Solubility (in DCM) | Hydrolysis Half-Life (pH 7.4) | Primary Application |

|---|---|---|---|---|

| This compound | 285.3 | High | 48 hours | Polymer crosslinking, drug conjugation |

| Disuccinimidyl glutarate (DSG) | 260.2 | Moderate | 2 hours | Protein-protein crosslinking |

| Dimethyl glutarate | 160.2 | Low | Stable | Plasticizers, solvents |

| Glutaric anhydride | 114.1 | Reacts with H2O | Immediate hydrolysis | Polyester synthesis |

Key Comparisons

Reactivity :

- The pyrrolidinedione group in this compound confers higher reactivity than dimethyl glutarate or glutaric anhydride, enabling efficient nucleophilic substitution reactions. However, it is less reactive than disuccinimidyl glutarate (DSG), which rapidly conjugates amines at physiological pH due to its succinimide leaving group .

- Hydrolysis stability is superior to DSG (48-hour half-life vs. 2 hours), making it preferable for applications requiring delayed release or prolonged stability in aqueous environments.

Solubility and Handling :

- The tert-butyl group enhances solubility in organic solvents like dichloromethane (DCM), unlike glutaric anhydride, which hydrolyzes rapidly in polar solvents. This property facilitates its use in organic-phase reactions.

Applications: Unlike glutaric anhydride (used in bulk polyester synthesis) or dimethyl glutarate (a solvent), this compound’s dual functionality makes it ideal for controlled drug-polymer conjugates.

Research Findings and Industrial Relevance

- Polymer Chemistry : Studies demonstrate that this compound enables the synthesis of pH-sensitive hydrogels, leveraging its slow hydrolysis to release therapeutic agents in targeted environments .

- Peptide Synthesis : Its stability under basic conditions allows sequential coupling in solid-phase peptide synthesis, outperforming DSG, which may prematurely hydrolyze.

Limitations and Challenges

- Cost : The tert-butyl protection increases synthetic complexity and cost compared to simpler esters like dimethyl glutarate.

- Temperature Sensitivity : Decomposition above 60°C limits high-temperature applications, unlike glutaric anhydride, which is thermally stable.

Biological Activity

Overview

tert-Butyl (2,5-dioxopyrrolidin-1-yl) glutarate is an organic compound with the molecular formula C13H19NO6 and a molecular weight of 285.29 g/mol. It has garnered attention in scientific research for its potential biological activities, particularly in enzyme inhibition and protein modification. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It functions as an enzyme inhibitor by binding to the active sites of certain enzymes, which hinders substrate binding and catalytic activity. This inhibition can lead to significant alterations in various biochemical pathways, impacting cellular processes such as metabolism and signal transduction.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, potentially affecting cellular energy production and biosynthesis.

- Neuroprotective Effects : In studies involving neuroprotection, the compound demonstrated the ability to protect neuronal cells from oxidative stress and neuroinflammation .

- Antimicrobial Properties : Preliminary evaluations suggest that this compound may possess antimicrobial activities, although further studies are necessary to confirm these findings.

Case Studies

- Neuroprotective Study : A study investigated the effects of this compound on SH-SY5Y neuroblastoma cells exposed to amyloid-beta (Aβ) peptides. The results indicated that the compound significantly reduced cell death and oxidative stress markers, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

- Enzyme Inhibition Analysis : In enzyme kinetic studies, this compound was evaluated for its inhibitory effects on acetylcholinesterase (AChE). The compound exhibited a mixed-type inhibition pattern with an IC50 value indicating effective inhibition at low concentrations.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity | IC50 Value |

|---|---|---|---|

| This compound | Dioxopyrrolidine derivative | Neuroprotective, Enzyme Inhibition | 3.08 μM (AChE) |

| tert-Butyl (2,5-dioxopyrrolidin-1-yl) carbonate | Related dioxopyrrolidine | Moderate AChE inhibition | 4.50 μM |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl (2,5-dioxopyrrolidin-1-yl) glutarate, and what key parameters influence yield optimization?

- The compound is typically synthesized via esterification of glutaric acid derivatives with tert-butyl alcohol, often using activating agents like DCC (dicyclohexylcarbodiimide) or NHS (N-hydroxysuccinimide). Key parameters include reaction temperature (typically 0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reagents. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) is critical to isolate high-purity products. Monitoring by TLC and NMR (¹H/¹³C) ensures reaction completion .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Identify tert-butyl groups (δ ~1.4 ppm in ¹H NMR; δ ~28 ppm in ¹³C NMR) and pyrrolidin-dione protons (δ 2.5–3.5 ppm).

- IR Spectroscopy : Confirm ester carbonyl (C=O) stretches at ~1720–1740 cm⁻¹ and pyrrolidin-dione carbonyls at ~1680–1700 cm⁻¹.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns.

- HPLC : Assess purity using reverse-phase C18 columns with UV detection at 210–220 nm. Cross-reference data with structurally analogous tert-butyl esters (e.g., tert-butyl dicarboxylates) to resolve ambiguities .

Q. How does the tert-butyl group influence the compound’s stability in aqueous vs. anhydrous reaction environments?

- The tert-butyl ester acts as a hydrolytically labile protecting group. Under acidic aqueous conditions (pH <3), it undergoes slow hydrolysis to glutaric acid derivatives, while in anhydrous organic solvents (e.g., DMF, THF), it remains stable up to 80°C. Stability studies using TGA (thermogravimetric analysis) and accelerated aging tests (40°C/75% RH) can quantify degradation kinetics .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, reaction path searches) optimize the synthesis of this compound?

- Quantum mechanical calculations (DFT at B3LYP/6-31G* level) predict transition states and intermediates for esterification steps. Reaction path search algorithms (e.g., GRRM) identify low-energy pathways, reducing trial-and-error experimentation. For example, simulations can model the activation of glutaric acid with NHS to form a reactive intermediate, guiding optimal solvent selection (dielectric constant ~3–5) and catalyst use (e.g., DMAP). Experimental validation via in situ FTIR or calorimetry ensures computational accuracy .

Q. What mechanistic insights explain discrepancies in regioselectivity during derivatization of the pyrrolidin-dione moiety?

- Competing pathways (e.g., nucleophilic attack at C2 vs. C5 of pyrrolidin-dione) arise from steric effects of the tert-butyl group and solvent polarity. Kinetic studies (e.g., stopped-flow NMR) under varying conditions (polar aprotic vs. nonpolar solvents) reveal activation barriers. Computational analysis of Fukui indices identifies electrophilic hotspots, while X-ray crystallography resolves steric clashes influencing selectivity .

Q. How do competing decomposition pathways (e.g., thermal vs. hydrolytic) affect the compound’s utility in multistep syntheses?

- Thermal degradation (TGA/DSC above 150°C) produces tert-butylene gas and glutaric anhydride, while hydrolysis yields glutaric acid. Competing pathways are quantified via Arrhenius plots (Eₐ calculation) and pH-rate profiling. Stabilizers like BHT (butylated hydroxytoluene) or inert atmosphere (N₂) suppress radical-mediated decomposition. Real-time monitoring via Raman spectroscopy during reactions mitigates unexpected degradation .

Methodological Guidance for Data Contradictions

- Conflicting Melting Points : Cross-validate DSC data with purity assays (HPLC). Polymorphism studies (PXRD) and solvent recrystallization (e.g., ethanol vs. acetonitrile) can explain discrepancies.

- Divergent Reactivity Reports : Replicate experiments under strictly controlled humidity/temperature. Use isotopic labeling (e.g., D₂O in hydrolysis studies) to track mechanistic variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.